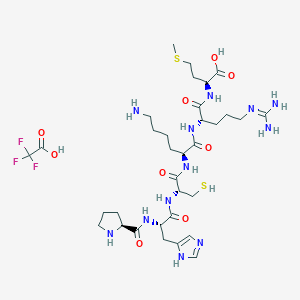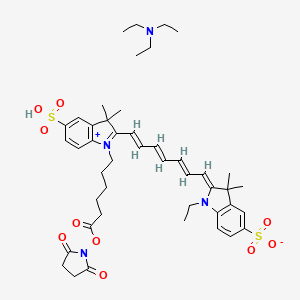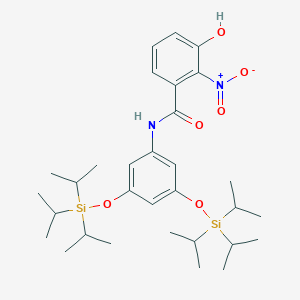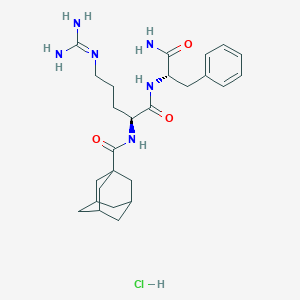
RF9 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RF9 (hydrochloride) is a potent and selective antagonist of the neuropeptide FF receptor. It has been widely studied for its ability to block the effects of neuropeptide FF, which is involved in various physiological processes, including pain modulation and cardiovascular regulation . The compound is known for its high affinity for the neuropeptide FF receptors, with Ki values of 58 nM and 75 nM for hNPFF1R and hNPFF2R, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RF9 (hydrochloride) typically involves solid-phase peptide synthesis (SPPS) using the Fmoc strategy. This method employs the 9-fluorenylmethoxycarbonyl group to protect reactive amino groups during the synthesis process . The activation of carboxylic acids is commonly achieved using reagents such as DIC/HOBt or COMU/DIPEA, with the latter being more efficient and yielding a purer product .
Industrial Production Methods: While specific industrial production methods for RF9 (hydrochloride) are not extensively documented, the principles of SPPS and the use of efficient activation reagents like COMU/DIPEA are likely to be employed on a larger scale to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: RF9 (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives for further study .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of RF9 (hydrochloride) include DIC/HOBt and COMU/DIPEA for activation of carboxylic acids, as well as various solvents like DMSO for dissolution .
Major Products Formed: The major products formed from the reactions involving RF9 (hydrochloride) are typically derivatives with modified functional groups that retain the core structure of the compound. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
RF9 (hydrochloride) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to study the role of neuropeptide FF receptors in pain modulation, cardiovascular regulation, and other physiological processes . Additionally, RF9 (hydrochloride) has been shown to prevent opioid-induced tolerance and hyperalgesia, making it a valuable tool in pain management research .
Mechanism of Action
RF9 (hydrochloride) exerts its effects by selectively antagonizing the neuropeptide FF receptors (hNPFF1R and hNPFF2R). This antagonism blocks the binding of neuropeptide FF, thereby inhibiting its physiological effects . The compound has been shown to activate gonadotropin-releasing hormone (GnRH) neurons in a manner dependent on the kisspeptin receptor (Kiss1r), highlighting its complex mechanism of action .
Comparison with Similar Compounds
RF9 (hydrochloride) is unique in its high selectivity and potency as a neuropeptide FF receptor antagonist. Similar compounds include other neuropeptide FF receptor antagonists, such as RF9 without the hydrochloride form . RF9 (hydrochloride) stands out due to its higher affinity for the receptors and its ability to block opioid-induced tolerance and hyperalgesia .
List of Similar Compounds:- RF9 (without hydrochloride)
- Other neuropeptide FF receptor antagonists
RF9 (hydrochloride) continues to be a valuable compound in scientific research, offering insights into the physiological roles of neuropeptide FF and potential therapeutic applications.
Properties
IUPAC Name |
N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]adamantane-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N6O3.ClH/c27-22(33)21(12-16-5-2-1-3-6-16)31-23(34)20(7-4-8-30-25(28)29)32-24(35)26-13-17-9-18(14-26)11-19(10-17)15-26;/h1-3,5-6,17-21H,4,7-15H2,(H2,27,33)(H,31,34)(H,32,35)(H4,28,29,30);1H/t17?,18?,19?,20-,21-,26?;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYLIOBZVVTVOO-FKYMWANDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2R)-1,4-dibenzylpiperazin-2-yl]methanol](/img/structure/B8117551.png)
![2-([3,3'-Bipyridin]-4-ylthio)-N-(methylsulfonyl)acetamide](/img/structure/B8117557.png)
![2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carbonitrile dihydrochloride](/img/structure/B8117558.png)
![(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic acid;hydrate](/img/structure/B8117562.png)
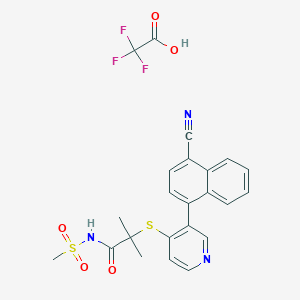
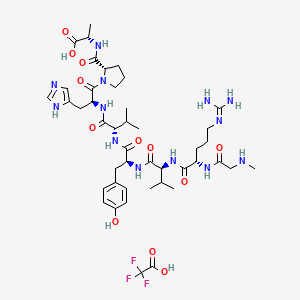
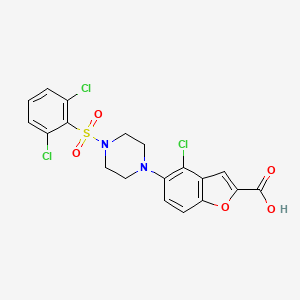
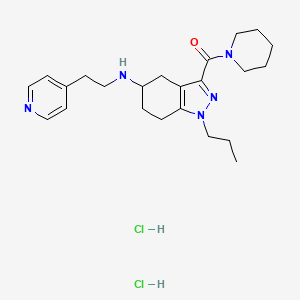
![trisodium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B8117606.png)
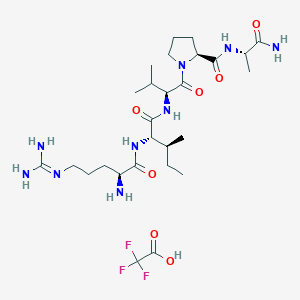
![4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid;hydrochloride](/img/structure/B8117614.png)
